Methyl 2-(chlorosulfonyl)furan-3-carboxylate
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Overview
Description
Methyl 2-(chlorosulfonyl)furan-3-carboxylate: is an organic compound with the molecular formula C6H5ClO5S and a molecular weight of 224.62 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both a chlorosulfonyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)furan-3-carboxylate can be synthesized through a multi-step process involving the chlorosulfonation of methyl furan-3-carboxylate. The typical synthetic route involves the following steps:
Starting Material: Methyl furan-3-carboxylate is used as the starting material.
Chlorosulfonation: The starting material is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group at the 2-position of the furan ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)furan-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)furan-3-carboxylate has several scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the development of biologically active molecules, including potential drug candidates.
Material Science: It is employed in the synthesis of functional materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound is used as a reagent in analytical methods for the detection and quantification of specific functional groups.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)furan-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring provides a stable framework that can participate in further chemical transformations .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)furan-2-carboxylate: This compound has the chlorosulfonyl group at a different position on the furan ring, leading to variations in reactivity and applications.
Methyl 2-(chlorosulfonyl)thiophene-3-carboxylate: This compound contains a thiophene ring instead of a furan ring, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-chlorosulfonylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-5(8)4-2-3-12-6(4)13(7,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXINYQGPPRBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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